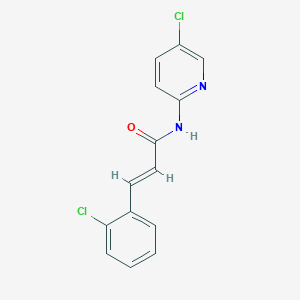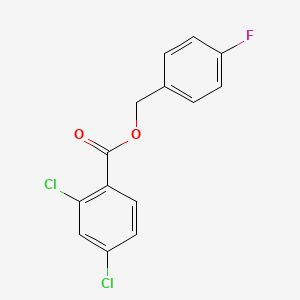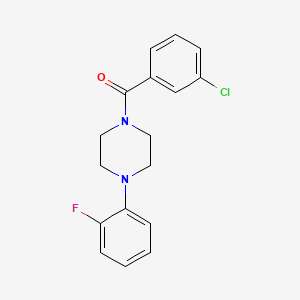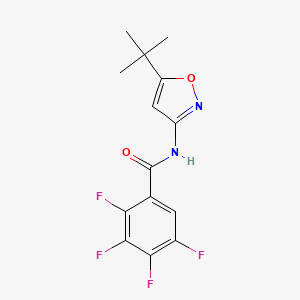
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPAA is a member of the acrylamide family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is not fully understood, but studies have suggested that 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide may exert its anticancer activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been found to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi. 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has also been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is its complex synthesis process, which makes it difficult to obtain large quantities of the compound for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide. One direction is the investigation of its potential as a novel anticancer agent. Further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide and to optimize its therapeutic potential. Another direction is the investigation of its potential as a modulator of ion channels, which could lead to the development of novel drugs for the treatment of various physiological disorders. Finally, the synthesis of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide could be optimized to improve its yield and purity, which would facilitate its use in lab experiments and drug development.
Synthesemethoden
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzaldehyde and 5-chloro-2-pyridinylamine to form 3-(2-chlorophenyl)-5-chloro-2-pyridinamine. This intermediate is then reacted with acryloyl chloride to form 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide. The synthesis of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been investigated for its potential as a novel anticancer agent. Studies have shown that 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(17-9-11)18-14(19)8-5-10-3-1-2-4-12(10)16/h1-9H,(H,17,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJASLMGSQHTLSP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)
![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)

![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)

![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)

![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
